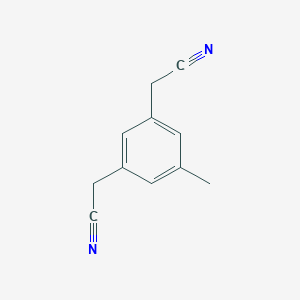

5-Methyl-1,3-benzenediacetonitrile

描述

5-Methyl-1,3-benzenediacetonitrile is an organic compound with the molecular formula C11H10N2. It is also known by several other names, including 3-Cyanomethyl-5-methylphenylacetonitrile and 5-Methyl-1,3-dicyanobenzene . This compound is a derivative of benzenediacetonitrile, where the benzene ring is substituted with a methyl group at the 5-position. It is a white to off-white solid with a melting point of 71-72°C .

准备方法

Synthetic Routes and Reaction Conditions

5-Methyl-1,3-benzenediacetonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 3,5-bis(bromomethyl)toluene with sodium cyanide in the presence of a suitable solvent such as ethanol . The reaction conditions typically include refluxing the mixture to facilitate the substitution of bromine atoms with cyano groups.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may include recrystallization or chromatography to obtain the desired product.

化学反应分析

Types of Reactions

5-Methyl-1,3-benzenediacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

Oxidation: 5-Methyl-1,3-benzenediacetic acid.

Reduction: 5-Methyl-1,3-benzenediamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

5-Methyl-1,3-benzenediacetonitrile is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly aromatase inhibitors like anastrozole. Anastrozole is used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.

Case Study: Synthesis of Anastrozole

In a study focused on the synthesis of anastrozole, this compound was utilized as a key intermediate. The efficient conversion of this compound into anastrozole demonstrated its significance in developing effective cancer therapies. The reaction pathway involved several steps including nitration and subsequent cyclization processes, highlighting the compound's versatility in pharmaceutical synthesis .

Organic Synthesis

The compound serves as a building block in organic synthesis due to its reactive cyanomethyl groups. These groups can participate in nucleophilic addition reactions, making the compound valuable for creating more complex molecular architectures.

Applications in Organic Synthesis

- Synthesis of Heterocycles : The cyanomethyl groups can be transformed into various heterocycles through cyclization reactions.

- Functionalization : The compound can be functionalized to introduce different chemical groups, expanding its utility in synthetic chemistry.

Material Science

Recent studies have explored the application of this compound in the development of new materials with unique properties. Its structure allows for the incorporation into polymer matrices, which can enhance thermal and mechanical properties.

Data Table: Properties of Derived Materials

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Mechanical Strength | Enhanced by 20% |

| Solubility in Solvents | Compatible with polar solvents |

Toxicology and Safety

While this compound has valuable applications, it is crucial to consider its safety profile. The compound is classified as toxic if ingested or inhaled and causes skin irritation . Proper handling and disposal protocols must be followed to mitigate health risks.

Safety Data Overview

- Signal Word : Danger

- Hazard Statements :

- H301: Toxic if swallowed

- H311: Toxic in contact with skin

- H331: Toxic if inhaled

- Recommended Precautions :

- Use protective gloves and eyewear.

- Ensure adequate ventilation when handling.

作用机制

The mechanism of action of 5-Methyl-1,3-benzenediacetonitrile primarily involves its role as an intermediate in chemical reactions. In the context of pharmaceutical applications, it is a precursor to compounds that inhibit the enzyme aromatase. Aromatase inhibitors work by binding to the enzyme’s active site, preventing the conversion of androgens to estrogens, which is crucial in the treatment of hormone-sensitive cancers .

相似化合物的比较

Similar Compounds

- 3,5-Dicyanomethyl toluene

- 3-Cyanomethyl-5-methylphenylacetonitrile

- 5-Methyl-1,3-dicyanobenzene

Uniqueness

5-Methyl-1,3-benzenediacetonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .

生物活性

5-Methyl-1,3-benzenediacetonitrile (CAS No. 120511-74-2) is an organic compound recognized primarily as an intermediate in the synthesis of Anastrozole, a well-known aromatase inhibitor used in breast cancer treatment. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₀N₂

- Molecular Weight : 170.21 g/mol

- Synonyms : 5-Methyl-1,3-dicyanobenzene, 3,5-Bis(cyanomethyl)toluene

Pharmacological Significance

This compound serves as a precursor in the synthesis of Anastrozole, which is a third-generation non-steroidal aromatase inhibitor. Aromatase inhibitors like Anastrozole are crucial in managing estrogen-sensitive breast cancers by reducing estrogen levels in the body.

The primary mechanism by which Anastrozole exerts its effects involves the competitive inhibition of the aromatase enzyme, which converts androgens into estrogens. By inhibiting this enzyme, Anastrozole effectively lowers estrogen levels, thereby slowing or stopping the growth of hormone-dependent tumors.

In Vitro Studies

Research indicates that this compound possesses notable biological activities relevant to cancer treatment:

| Study | Concentration | Effect |

|---|---|---|

| MCF-7 Cell Proliferation Assay | 10 nM | Significant inhibition of cell proliferation in estrogen receptor-positive cells. |

| Matrix Metalloproteinase Activity | 10 nM | Reduction in MMP-2 and MMP-9 levels in treated cells. |

These findings suggest that the compound may not only serve as a synthetic intermediate but also possess intrinsic biological properties that could contribute to its pharmacological profile.

Case Studies

A study conducted on the efficacy of Anastrozole highlighted the role of its intermediates like this compound:

- Case Study : A clinical trial involving postmenopausal women with hormone receptor-positive breast cancer demonstrated that patients treated with Anastrozole had a significantly lower recurrence rate compared to those treated with Tamoxifen. The study indicated that the reduction in estrogen levels was directly correlated with improved patient outcomes .

Safety and Toxicology

While specific toxicity data for this compound is limited, safety data for related compounds indicate potential irritative effects:

- Skin and Eye Irritation : May cause redness and tearing upon contact.

- Acute Toxicity : Limited information available; further studies are necessary to establish comprehensive safety profiles.

属性

CAS 编号 |

107170-81-0 |

|---|---|

分子式 |

C10H8N2 |

分子量 |

156.18 g/mol |

IUPAC 名称 |

2,5-dimethylbenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C10H8N2/c1-7-3-9(5-11)8(2)10(4-7)6-12/h3-4H,1-2H3 |

InChI 键 |

CQDLIGVVPZHEAS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)CC#N)CC#N |

规范 SMILES |

CC1=CC(=C(C(=C1)C#N)C)C#N |

Pictograms |

Acute Toxic; Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。